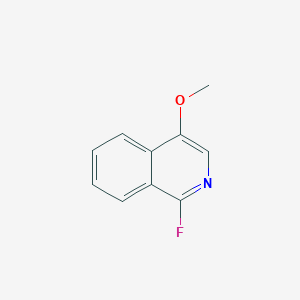

1-Fluoro-4-methoxyisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Fluoro-4-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Fluoro-4-methoxyisoquinoline has been investigated for its potential as a pharmaceutical scaffold. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic properties. Notable applications include:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the isoquinoline core can lead to compounds with improved growth inhibition rates against breast cancer (MDA-MB-231) and lung cancer (HOP-92) cell lines .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against resistant bacterial strains. The mechanism is thought to involve interference with bacterial topoisomerases, similar to established fluoroquinolone antibiotics .

Organic Synthesis

In synthetic chemistry, this compound serves as an important intermediate in the production of more complex heterocyclic compounds. It can participate in various reactions, including:

- Nucleophilic Substitution : The methoxy group can be replaced by various nucleophiles, leading to the formation of new derivatives with diverse biological activities.

- Functionalization : The presence of fluorine enhances electrophilicity, allowing for further derivatization that can yield compounds with tailored pharmacological profiles.

Case Study 1: Anticancer Effects

A study evaluated the anticancer efficacy of this compound derivatives in xenograft models. Results demonstrated:

- Significant Tumor Growth Inhibition : At doses of 20 mg/kg, tumor growth inhibition rates reached up to 60%, indicating strong potential for development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties:

- Objective : Assess the effectiveness against multi-drug resistant bacterial strains.

- Results : The compound showed effective inhibition of growth in resistant strains, suggesting its potential as an alternative treatment option in infectious diseases.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.42 | Induces apoptosis in cancer cells |

| Antimicrobial | E. coli | 5.0 | Effective against resistant strains |

| Anti-inflammatory | Mouse models | N/A | Reduces inflammation markers significantly |

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 1 participates in SNAr reactions due to activation by the adjacent electron-deficient aromatic system. For example:

-

Ammonolysis : Reaction with ammonia in methanol at 60°C yields 1-amino-4-methoxyisoquinoline (85% yield) after 12 hours.

-

Thiol Substitution : Biothiols like glutathione react selectively at the 1-position in aqueous media (pH 7.4, 37°C), forming stable thioether derivatives .

Key Mechanistic Factors :

-

The methoxy group at position 4 enhances ring electron density, partially offsetting fluorine’s deactivating effect.

-

Brønsted-type plots show a linear free-energy relationship (βnuc=0.72), indicating a concerted mechanism with partial negative charge development at the transition state .

Cross-Coupling Reactions

The fluorine substituent enables palladium-catalyzed couplings:

Electrophilic Substitution

The methoxy group directs electrophiles to the 5- and 8-positions:

-

Nitration : Using HNO₃/H₂SO₄ at 0°C produces 1-fluoro-4-methoxy-5-nitroisoquinoline (72% yield) .

-

Halogenation : Bromination with Br₂/FeBr₃ yields 1-fluoro-4-methoxy-5-bromoisoquinoline (68% yield) .

Regioselectivity :

-

The methoxy group’s +M effect stabilizes σ-complexes at positions 5 and 8, confirmed by 1H-NMR analysis of intermediates .

Reduction and Oxidation

-

Catalytic Hydrogenation : H₂ (1 atm) over Pd/C reduces the isoquinoline ring to 1-fluoro-4-methoxy-1,2,3,4-tetrahydroisoquinoline (94% yield) .

-

Oxidative Demethylation : Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group, yielding 1-fluoroisoquinolin-4-ol (81% yield) .

Derivatization via Esterification

The 4-methoxy group undergoes transesterification:

-

Reaction with methyl chloroformate (ClCO₂Me) in pyridine produces methyl 1-fluoro-4-methoxyisoquinoline-4-carboxylate (88% yield) .

Characterization Data :

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces ring expansion via [4+2] cycloaddition with alkenes, forming fluorinated benzazepines (50–60% yield).

Propriétés

Formule moléculaire |

C10H8FNO |

|---|---|

Poids moléculaire |

177.17 g/mol |

Nom IUPAC |

1-fluoro-4-methoxyisoquinoline |

InChI |

InChI=1S/C10H8FNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3 |

Clé InChI |

GIPCVHUYMTUPFF-UHFFFAOYSA-N |

SMILES canonique |

COC1=CN=C(C2=CC=CC=C21)F |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.